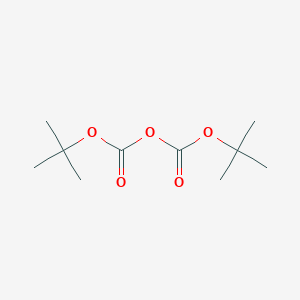

Di-tert-butyl dicarbonate

Cat. No. B120438

Key on ui cas rn:

24424-99-5

M. Wt: 218.25 g/mol

InChI Key: DYHSDKLCOJIUFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06020514

Procedure details

155 Grams (2.091 moles) of tert-butyl alcohol and 13.0 g (0.5652 mole) of flaky sodium were charged into a 1,000-ml glass autoclave equipped with a stirrer, thermometer, pressure gauge and gas introduction tube and were reacted with each other at 83° C. for 6 hours. After the reaction, it was difficult to stir due to the agglomeration of the formed sodium tert-butoxide. Thereafter, 200 ml of toluene was added, carbon dioxide was injected, and a reaction was carried out at 80° C. for 3 hours at the pressure of 2 kg/cm2, which consists of a partial pressure of carbon dioxide of 1 kg/cm2 and a partial pressure of air of 1 kg/cm2. After cooling, 48.51 g (0.2544 mole) of p-toluenesulfonyl chloride and 0.66 g (5.68×10-3 mole) of N,N,N',N'-tetramethylethylenediamine were added, and a reaction was carried out at 30° C. for 10 hours at the pressure of 3 kg/cm2, which consists of a partial pressure of carbon dioxide of 2 kg/cm2 and a partial pressure of air of 1 kg/cm2. After the reaction, 300 ml of water was added to the residue to dissolve the undissolved salt, the organic layer was washed twice with 200 ml of water, and the organic solvent was distilled off to give 31.31 g of di-tert-butyl dicarbonate. The yield was 56.4% based on p-toluenesulfonyl chloride.

[Compound]

Name

glass

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

56.4%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[Na].C[C:8](C)([O-:10])C.[Na+].[C:13](=[O:15])=[O:14].[C:16]1([CH3:26])[CH:21]=CC(S(Cl)(=O)=O)=C[CH:17]=1.[OH2:27]>CN(C)CCN(C)C.C1(C)C=CC=CC=1>[C:13]([O:15][C:8]([O:10][C:16]([CH3:26])([CH3:21])[CH3:17])=[O:27])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:14] |f:2.3,^1:5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

2.091 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

[Compound]

|

Name

|

glass

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

48.51 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)Cl)C

|

|

Name

|

|

|

Quantity

|

0.66 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(CCN(C)C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, pressure gauge and gas introduction tube and were reacted with each other at 83° C. for 6 hours

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction, it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

a reaction was carried out at 30° C. for 10 hours at the pressure of 3 kg/cm2, which

|

|

Duration

|

10 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the residue

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the undissolved salt

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed twice with 200 ml of water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the organic solvent was distilled off

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31.31 g | |

| YIELD: PERCENTYIELD | 56.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |